N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
Description
N-(3-Hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core and a hydroxypropyl group attached to the nitrogen atom.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4-methylthieno[3,2-b]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-13-8-3-6-16-10(8)7-9(13)11(15)12-4-2-5-14/h3,6-7,14H,2,4-5H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIIJXEJAGIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)NCCCO)SC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with 3-hydroxypropylamine under specific reaction conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (TEA).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3-Hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide can be utilized in the study of biological systems and processes. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(3-Hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropyl group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively. The thieno[3,2-b]pyrrole core may interact with enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
N-(3-Hydroxypropyl)phthalimide
Benzyl N-(3-hydroxypropyl)carbamate
3-(Carbobenzoxyamino)-1-propanol
Uniqueness: N-(3-Hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide stands out due to its unique thieno[3,2-b]pyrrole core, which is not commonly found in other similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
